Octanoic anhydride

Description

The exact mass of the compound Octanoic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57372. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Octanoic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octanoic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

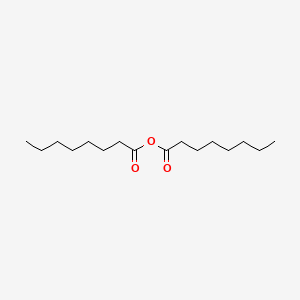

Structure

3D Structure

Properties

IUPAC Name |

octanoyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-3-5-7-9-11-13-15(17)19-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFYDKXYXRZODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211363 | |

| Record name | Octanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-66-5 | |

| Record name | Octanoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Octanoic Anhydride (CAS: 623-66-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides comprehensive information on octanoic anhydride (B1165640) (CAS: 623-66-5), a reactive chemical intermediate derived from the eight-carbon saturated fatty acid, octanoic acid.[1] Characterized by two octanoyl groups linked by an oxygen atom, it serves as a crucial acylating agent in organic synthesis.[2] This document outlines its chemical and physical properties, spectral data, safety and handling protocols, and significant applications. Detailed experimental methodologies for its use in acylation reactions are also presented, supported by workflow diagrams to illustrate key processes.

Chemical Identity and Synonyms

Octanoic anhydride is also known by several other names, the most common of which is caprylic anhydride.[1][3] Its fundamental details are summarized below.

| Identifier | Value |

| CAS Number | 623-66-5[1][3][4][5][6] |

| Molecular Formula | C₁₆H₃₀O₃[1][3][4][5] |

| IUPAC Name | Octanoyl octanoate[5] |

| Synonyms | Caprylic anhydride, Caprylic acid anhydride, Octanoic acid anhydride, n-Octanoic anhydride, Dioctanoic anhydride[1][3] |

| InChI Key | RAFYDKXYXRZODZ-UHFFFAOYSA-N[1][5] |

| SMILES | CCCCCCCC(=O)OC(=O)CCCCCCC[1][3][5] |

Physicochemical Properties

Octanoic anhydride is typically a colorless to pale yellow liquid with a characteristic fatty odor.[1] It is sensitive to moisture and should be stored accordingly.[6][7]

| Property | Value | Source |

| Molecular Weight | 270.41 g/mol | [3][4][5][8] |

| Physical Form | Liquid | [1][6] |

| Melting Point | -1 °C | [3][6] |

| Boiling Point | 237 °C (459 °F) | [9] |

| Density | 0.910 g/mL | [3][6][9] |

| Refractive Index | 1.434 - 1.44 | [3][6] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

Spectral Data

Comprehensive spectral analysis is crucial for the verification and characterization of octanoic anhydride. The following data are available through various public and commercial databases.

| Spectral Data Type | Availability / Source |

| ¹H NMR & ¹³C NMR | Spectra available from sources like SpectraBase.[8][10] |

| Mass Spectrometry (GC-MS) | Data available from NIST Mass Spectrometry Data Center and SpectraBase.[8][10] |

| Infrared (IR) Spectroscopy | FTIR spectra available from sources like SpectraBase.[8] |

| Raman Spectroscopy | Data available from sources like SpectraBase.[8] |

Safety and Hazard Information

Octanoic anhydride is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][11][12] Proper personal protective equipment (PPE) and handling procedures are mandatory.

| Hazard Class | GHS Pictogram | Hazard Statement (Code) | Precautionary Statements (Examples) |

| Skin Corrosion/Irritation |

| Causes severe skin burns and eye damage (H314).[8][11] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[8] |

| Serious Eye Damage | Causes serious eye damage (H318).[8] | P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |

| Corrosive to Metals | May be corrosive to metals (H290).[11] | P234: Keep only in original container. |

Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.[9][11][12]

Applications and Significance

The primary utility of octanoic anhydride lies in its function as an acylating agent .[13][14] The two electrophilic carbonyl carbons make it highly reactive toward nucleophiles, facilitating the introduction of the octanoyl (or caprylyl) group into various substrates.[2]

-

Organic Synthesis: It is widely used for the synthesis of esters and amides, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1][2][14] The reaction with alcohols produces octanoate (B1194180) esters, while reaction with amines yields octanamides.

-

Materials Science: Research has explored the use of octanoic anhydride for the in-situ esterification of natural polymers like cellulose.[13] This modification renders the material more hydrophobic, enhancing properties such as water resistance.[13]

-

Biorenewable Surfactants: In green chemistry, Friedel-Crafts acylation of biomass-derived compounds like 2-methylfuran (B129897) with octanoic anhydride is a key step in producing biorenewable oleo-furan surfactants.[15]

Experimental Protocols

This protocol describes a general procedure for the esterification of a primary or secondary alcohol using octanoic anhydride. Reactions are typically conducted under anhydrous conditions.

Materials:

-

Alcohol substrate

-

Octanoic anhydride (1.0 - 1.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane, THF, or Pyridine)

-

Base catalyst (e.g., Pyridine (B92270), DMAP, or Triethylamine, if required)

-

Stir plate and magnetic stir bar

-

Round-bottom flask with reflux condenser (if heating)

-

Nitrogen or Argon gas inlet

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagent Addition: Dissolve the alcohol substrate in the chosen anhydrous solvent within the flask.

-

Catalyst Addition (Optional): If a catalyst is used (e.g., a catalytic amount of DMAP or using pyridine as the solvent/catalyst), add it to the alcohol solution.

-

Anhydride Addition: Slowly add octanoic anhydride to the stirred solution at room temperature or 0 °C to control any initial exotherm.

-

Reaction: Allow the reaction to stir at room temperature or heat to reflux as necessary. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Reaction times can vary from a few hours to overnight.

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the octanoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Washing: Wash the combined organic layers sequentially with dilute HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

Purification: Purify the crude product by flash column chromatography or distillation to obtain the pure octanoate ester.

Octanoic anhydride is typically synthesized from its corresponding carboxylic acid. While several methods exist, a common approach involves the dehydration of octanoic acid.[14] One patented method describes contacting octanoic acid with a catalyst system, such as one containing palladium acetate (Pd(OAc)₂), at elevated temperatures (120-300 °C) to facilitate the dehydration and form the anhydride.[16] Another lab-scale synthesis involves reacting the carboxylic acid with a dehydrating agent like oxalyl chloride, often catalyzed by triphenylphosphine (B44618) oxide.[14]

References

- 1. CAS 623-66-5: Octanoic anhydride | CymitQuimica [cymitquimica.com]

- 2. longdom.org [longdom.org]

- 3. octanoic anhydride [stenutz.eu]

- 4. scbt.com [scbt.com]

- 5. n-Octanoic Anhydride 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. labproinc.com [labproinc.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Octanoic anhydride | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. spectrabase.com [spectrabase.com]

- 11. n-Octanoic Anhydride SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. Octanoic anhydride | 623-66-5 | Benchchem [benchchem.com]

- 14. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants (Journal Article) | OSTI.GOV [osti.gov]

- 16. US4477382A - Preparation of carboxylic acid anhydrides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Preparation of Octanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640) ((C₈H₁₅O)₂O), also known as caprylic anhydride, is a symmetrical acid anhydride derived from octanoic acid. It serves as a valuable reagent and intermediate in organic synthesis, particularly in the preparation of esters, amides, and other acylated derivatives. Its utility is prominent in the pharmaceutical and fine chemical industries for the introduction of the octanoyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of the principal methods for the synthesis of octanoic anhydride, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its effective preparation.

Synthesis Methodologies

Several synthetic routes to octanoic anhydride have been established, each with its own set of advantages and limitations. The most common methods include the catalytic dehydration of octanoic acid, the reaction of octanoyl chloride with an octanoate (B1194180) salt, and the use of coupling agents such as carbodiimides.

Catalytic Dehydration of Octanoic Acid

The direct dehydration of octanoic acid offers a straightforward approach to octanoic anhydride. This method typically requires high temperatures and the use of a catalyst to facilitate the removal of water and drive the equilibrium towards the anhydride product.

Catalyst: Cobalt (II) acetate (B1210297) tetrahydrate

Procedure:

-

A 500 mL glass reactor equipped with a mechanical stirrer, a temperature controller, and a Dean-Stark apparatus is charged with 43.5 g (300 mmol) of octanoic acid and 0.74 g (3 mmol) of cobalt (II) acetate tetrahydrate.[1]

-

Approximately 7 mL of heptane (B126788) is added to the reactor, and the Dean-Stark trap is filled with heptane.

-

The reaction mixture is stirred vigorously and heated to 200°C.

-

Nitrogen gas is bubbled through the reaction mixture at a rate of 50 cc/minute.

-

The reaction is allowed to proceed for 3 hours, during which water is collected in the Dean-Stark trap.

-

The progress of the reaction can be monitored by infrared spectroscopy, observing the appearance of characteristic anhydride peaks at approximately 1825 and 1760 cm⁻¹.

-

Gas-liquid chromatography (GLC) analysis of the reaction mixture can be used to determine the conversion of octanoic acid to octanoic anhydride.

| Catalyst | Reactant Ratio (Acid:Catalyst) | Temperature (°C) | Time (h) | Yield |

| Co(OAc)₂·4H₂O | 100:1 | 200 | 3 | ~12% conversion (18 mmol) |

| Mn(OAc)₂·4H₂O | 100:1 | 205±5 | 3 | 7 mmol |

| Cu(OAc)₂ | 100:1 | 200 | ~3 | 6 mmol |

| Pd(OAc)₂/Cr(OAc)₃ | 110:2:1 | 160 | 5 | ~30% conversion (50 mmol) |

| Pd(OAc)₂/Sb(OAc)₃/Cr(OAc)₃·H₂O | 99:1:1:1 | 200 | 3 | 1.7 mmol |

Data sourced from US Patent 4,477,382 A.[2]

From Octanoyl Chloride and Sodium Octanoate

This classic method involves the reaction of a highly reactive acyl chloride with the corresponding carboxylate salt. The reaction is typically rapid and proceeds in good yield.

Part A: Preparation of Sodium Octanoate

-

In a suitable reaction vessel, dissolve 288.4 g (2 mol) of octanoic acid in 750 mL of xylene.

-

Separately, prepare a solution of 80 g (2 mol) of sodium hydroxide (B78521) in 160 mL of water.

-

Slowly add the sodium hydroxide solution to the octanoic acid solution with stirring to neutralize the acid.

-

Remove the water from the reaction mixture, for example, by azeotropic distillation.

-

The resulting sodium octanoate can be used directly or isolated.

Part B: Synthesis of Octanoic Anhydride

-

To a stirred suspension of the prepared sodium octanoate in an inert solvent (e.g., diethyl ether or dichloromethane), add an equimolar amount of octanoyl chloride dropwise at room temperature.

-

The reaction is typically exothermic, and cooling may be necessary to maintain the temperature.

-

After the addition is complete, continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

The precipitated sodium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude octanoic anhydride.

-

The crude product can be purified by vacuum distillation.

Synthesis using Dicyclohexylcarbodiimide (B1669883) (DCC)

Carbodiimides are effective dehydrating agents that facilitate the formation of anhydrides from carboxylic acids under mild conditions. Dicyclohexylcarbodiimide (DCC) is a common reagent for this transformation.

-

Dissolve octanoic acid (2 equivalents) in a suitable anhydrous solvent such as carbon tetrachloride in a reaction flask.

-

Add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in the same solvent to the octanoic acid solution at room temperature with stirring.

-

The reaction mixture is stirred at room temperature. The formation of the insoluble dicyclohexylurea (DCU) byproduct will be observed as a white precipitate.

-

The reaction progress can be monitored by the disappearance of the starting carboxylic acid (e.g., by TLC).

-

Once the reaction is complete, the DCU precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the octanoic anhydride.

| Fatty Acid | Solvent | Yield of Anhydride (%) |

| Caprylic (Octanoic) Acid | Carbon Tetrachloride | 87-94 |

| Palmitic Acid | Carbon Tetrachloride | 88.5 |

| Stearic Acid | Carbon Tetrachloride | 91 |

| Oleic Acid | Carbon Tetrachloride | 86.5 |

Data from Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174-175.

Purification

The primary method for the purification of octanoic anhydride is vacuum distillation. Due to its relatively high boiling point, distillation at atmospheric pressure can lead to decomposition.

Procedure for Vacuum Distillation:

-

Assemble a vacuum distillation apparatus using ground-glass joints. Ensure all glassware is dry and free of cracks.

-

Place the crude octanoic anhydride in a round-bottom flask with a stir bar.

-

Connect the flask to the distillation apparatus.

-

Gradually apply vacuum using a vacuum pump.

-

Once a stable, low pressure is achieved, begin heating the distillation flask using a heating mantle or oil bath.

-

Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of octanoic anhydride is approximately 180°C at 20 mmHg.[3]

Visualizations

Caption: Synthetic pathways to octanoic anhydride.

Caption: General experimental workflow for synthesis.

References

The Hydrolysis of Octanoic Anhydride: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and available kinetic data related to the hydrolysis of octanoic anhydride (B1165640). Due to a lack of specific quantitative data for octanoic anhydride in the literature, this guide draws upon established principles of carboxylic anhydride hydrolysis and data from analogous aliphatic anhydrides to provide a thorough understanding of the reaction.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of octanoic anhydride with water is a classic example of nucleophilic acyl substitution. The process involves the cleavage of the anhydride bond by a water molecule, yielding two molecules of octanoic acid. This reaction is fundamental in various chemical and biological processes and is of significant interest in drug development and organic synthesis.

The generally accepted mechanism proceeds through the following key steps:

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the octanoic anhydride molecule.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the carbonyl carbon is bonded to four substituents: the original alkyl chain, the oxygen of the former carbonyl group (now an oxyanion), the bridging oxygen of the anhydride, and the oxygen of the attacking water molecule (which is now positively charged).

-

Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and a carboxylate group (an octanoate (B1194180) ion) is expelled as a leaving group.

-

Proton Transfer: A proton is transferred from the protonated carboxylic acid to the carboxylate anion, resulting in the formation of two molecules of octanoic acid.

This reaction can be catalyzed by both acids and bases. Acid catalysis proceeds by protonating one of the carbonyl oxygens, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Base catalysis, on the other hand, typically involves the deprotonation of water to form a more potent nucleophile, the hydroxide (B78521) ion, which then attacks the anhydride.

Visualizing the Reaction Pathway

The following diagram illustrates the uncatalyzed hydrolysis mechanism of octanoic anhydride.

An In-Depth Technical Guide to the Solubility of Octanoic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640) (CAS 623-66-5), also known as caprylic anhydride, is a reactive chemical intermediate widely utilized in organic synthesis, particularly for acylation and esterification reactions.[1] Its application in the synthesis of pharmaceuticals, polymers, and other fine chemicals is critically dependent on its solubility in various organic solvents, which governs reaction kinetics, product purification, and formulation development.

This technical guide provides a comprehensive overview of the solubility characteristics of octanoic anhydride. Due to a notable scarcity of publicly available quantitative solubility data, this document focuses on providing a qualitative solubility profile based on physicochemical principles and data from analogous long-chain anhydrides.[2] Furthermore, a detailed experimental protocol for the accurate determination of its solubility is provided to empower researchers to generate precise data tailored to their specific needs.

Qualitative and Predictive Solubility Data

Octanoic anhydride is a colorless to pale yellow liquid at room temperature.[1] Its structure, consisting of two eight-carbon alkyl chains linked by an anhydride group, imparts a predominantly nonpolar, lipophilic character. This structural feature is the primary determinant of its solubility behavior, which can be predicted using the "like dissolves like" principle.[2]

The following table summarizes the predicted qualitative solubility of octanoic anhydride in a range of common organic solvents. These predictions are based on its chemical structure and the known solubility of similar long-chain fatty acid anhydrides.[2]

Disclaimer: This table provides an estimated guide. Experimental verification is crucial for any application requiring precise quantitative solubility data.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane, Toluene | High | The long, nonpolar alkyl chains of octanoic anhydride are readily solvated by nonpolar solvents through van der Waals interactions. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents possess a dipole moment sufficient to dissolve the polar anhydride group, while also having enough nonpolar character to solvate the alkyl chains. They are excellent solvents for facilitating reactions involving anhydrides.[2] |

| Polar Aprotic (Highly Polar) | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Medium to High | While highly polar, these solvents are generally good solvents for a wide range of organic compounds. High miscibility is expected. |

| Polar Protic | Methanol, Ethanol | Medium / Reactive | Lower alcohols can solvate octanoic anhydride. However, solubility may be limited by the energy required to disrupt the solvent's hydrogen-bonding network.[2] Caution: Anhydrides can react with protic solvents like alcohols (alcoholysis) to form esters, especially in the presence of catalysts or upon heating.[3] |

| Aqueous | Water | Low | The large, hydrophobic alkyl chains render octanoic anhydride poorly soluble in water.[1][2] It will react with water (hydrolyze) to form octanoic acid.[4][5] |

Experimental Protocol: Determination of Solubility via the Gravimetric Shake-Flask Method

For applications requiring precise solubility values, the shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a compound.[2] As octanoic anhydride is a liquid, this protocol is adapted for determining the miscibility or saturation point of a liquid solute in a liquid solvent.

Objective:

To determine the quantitative solubility of octanoic anhydride in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

Octanoic anhydride (purity >95%)

-

Selected organic solvent (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled orbital shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Rotary evaporator or vacuum oven

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add a known volume or mass of the selected organic solvent to several glass vials.

-

In a fume hood, add an excess amount of octanoic anhydride to each vial. For a liquid solute, this means adding enough so that a separate, undissolved phase of octanoic anhydride is clearly visible after initial mixing.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[2] A preliminary study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to determine the minimum time required to reach a constant concentration.

-

-

Phase Separation and Sampling:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 12-24 hours. This allows for the complete separation of the undissolved octanoic anhydride phase from the saturated solvent phase.

-

Carefully, without disturbing the bottom layer, withdraw a precise aliquot (e.g., 1-5 mL) of the clear, supernatant (top) layer using a pipette or syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed, dry volumetric flask or vial.[2] This step removes any microscopic droplets of the undissolved anhydride.

-

-

Quantification (Gravimetric Method):

-

Weigh the flask containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen in a fume hood. For high-boiling point solvents, a vacuum oven set to a moderate temperature (e.g., 40-60 °C) can be used to avoid degradation of the anhydride.[6]

-

Once the solvent is fully removed, place the flask in a desiccator to cool to room temperature.

-

Weigh the flask containing the residue (octanoic anhydride) until a constant mass is achieved.[7]

-

Data Calculation:

-

Mass of Saturated Solution = (Mass of flask + solution) - (Mass of empty flask)

-

Mass of Solute (Octanoic Anhydride) = (Mass of flask + residue) - (Mass of empty flask)

-

Mass of Solvent = (Mass of Saturated Solution) - (Mass of Solute)

The solubility can then be expressed in various units:

-

g / 100 g solvent = (Mass of Solute / Mass of Solvent) * 100

-

g / L of solvent = (g / 100 g solvent) * Density of solvent (g/mL) * 10

-

Molarity (mol/L) = (Mass of Solute / Molar Mass of Octanoic Anhydride) / Volume of Solvent (L)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of octanoic anhydride using the gravimetric shake-flask method.

Caption: Workflow for determining solubility via the gravimetric shake-flask method.

Conclusion

While quantitative data on the solubility of octanoic anhydride in organic solvents is not extensively documented, a strong predictive understanding can be derived from its molecular structure. It is expected to be highly soluble in nonpolar and polar aprotic solvents and moderately soluble in polar protic solvents, with which it may react. For applications in research, drug development, and chemical synthesis that demand high precision, the detailed gravimetric shake-flask protocol provided in this guide offers a robust and reliable methodology for generating accurate quantitative solubility data.

References

The Core Reactivity of Octanoic Anhydride: A Technical Guide for Drug Development Professionals

Introduction

Octanoic anhydride (B1165640) (also known as caprylic anhydride) is a symmetrical acid anhydride derived from octanoic acid, an eight-carbon saturated fatty acid.[1] It serves as a valuable intermediate and acylating agent in organic synthesis, finding particular utility in the fields of pharmaceutical and materials science.[1][2] As a reactive derivative of a carboxylic acid, its chemistry is dominated by nucleophilic acyl substitution, making it an effective reagent for introducing the lipophilic octanoyl group into various molecules.[3][4] This guide provides an in-depth exploration of the reactivity of octanoic anhydride, focusing on its core chemical transformations, relevant experimental data, and procedural outlines for its application in research and drug development.

Physicochemical Properties

Octanoic anhydride is typically a colorless to pale yellow liquid with a characteristic fatty odor.[1] It is soluble in common organic solvents but has limited solubility in water.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 623-66-5 | [1][5][6] |

| Molecular Formula | C₁₆H₃₀O₃ | [1][5][6] |

| Molecular Weight | 270.41 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity | ≥95% (GC) | [5][6] |

| Density | 0.910 g/cm³ | [8] |

Core Reactivity: Nucleophilic Acyl Substitution

The reactivity of octanoic anhydride is centered around the two electrophilic carbonyl carbons.[9] The molecule readily reacts with nucleophiles in a process known as nucleophilic acyl substitution.[3] This reaction is generally less vigorous than with the corresponding acyl chloride, making octanoic anhydride a safer and often more selective acylating agent.[10][11]

The general mechanism proceeds via an addition-elimination pathway. The nucleophile attacks one of the carbonyl carbons, breaking the pi bond and forming a tetrahedral intermediate.[12][13] Subsequently, the carbonyl double bond reforms, and a carboxylate anion (octanoate) is eliminated as a leaving group.[14] This leaving group is stabilized by resonance, which facilitates the reaction.[4]

Figure 1: General mechanism of nucleophilic acyl substitution.

Key Reactions of Octanoic Anhydride

The primary reactions of octanoic anhydride involve its interaction with common nucleophiles such as water, alcohols, and amines.

Hydrolysis: Reaction with Water

In the presence of water, octanoic anhydride undergoes hydrolysis to form two molecules of octanoic acid.[3][15] This reaction is often an undesirable side reaction, necessitating the use of anhydrous ("dry") conditions during acylation experiments to maximize yield.[15] The reaction is typically slow at room temperature but can be accelerated by gentle heating or the presence of a catalyst.[16]

Reaction: (CH₃(CH₂)₆CO)₂O + H₂O → 2 CH₃(CH₂)₆COOH

Alcoholysis: Reaction with Alcohols

Octanoic anhydride reacts with primary and secondary alcohols to produce an octanoate (B1194180) ester and one molecule of octanoic acid as a byproduct.[3][11][17] This esterification reaction is fundamental in synthesizing fatty acid esters, which have applications as fragrances, plasticizers, and prodrugs.[18][19] To drive the reaction to completion and neutralize the acidic byproduct, a non-nucleophilic base such as pyridine (B92270) is often used as a catalyst or solvent.[3][17]

Reaction: (CH₃(CH₂)₆CO)₂O + R-OH → CH₃(CH₂)₆COOR + CH₃(CH₂)₆COOH

Aminolysis: Reaction with Amines

The reaction of octanoic anhydride with ammonia, primary amines, or secondary amines yields N-substituted octanamides.[3][20][21] A key consideration for this reaction is that two molar equivalents of the amine are required.[3] The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the octanoic acid byproduct, forming an ammonium (B1175870) carboxylate salt.[10][22][23] If the amine is valuable or sterically hindered, an alternative, non-nucleophilic base (e.g., triethylamine) may be used instead of a second equivalent of the amine.

Reaction: (CH₃(CH₂)₆CO)₂O + 2 RNH₂ → CH₃(CH₂)₆CONHR + CH₃(CH₂)₆COO⁻ RNH₃⁺

References

- 1. CAS 623-66-5: Octanoic anhydride | CymitQuimica [cymitquimica.com]

- 2. Octanoic anhydride | 623-66-5 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Octanoic anhydride | C16H30O3 | CID 69340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. octanoic anhydride [stenutz.eu]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemistrystudent.com [chemistrystudent.com]

- 12. savemyexams.com [savemyexams.com]

- 13. echemi.com [echemi.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. euonym.us [euonym.us]

- 19. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of Octanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for octanoic anhydride (B1165640) (CAS No. 623-66-5), a reactive chemical intermediate used in various synthetic processes within research and drug development. Adherence to the following protocols and precautions is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

Octanoic anhydride is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It may also be corrosive to metals.[2][4] Due to its reactivity, particularly with moisture, appropriate handling measures are essential to minimize exposure and ensure stability.[3]

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B[1]

-

Serious Eye Damage/Eye Irritation: Category 1[1]

-

Corrosive to Metals: Category 1[4]

Signal Word: Danger[1]

Hazard Statements:

Physical and Chemical Properties

Octanoic anhydride is a colorless to pale yellow liquid with a distinctive fatty odor.[5] It is soluble in organic solvents but has limited solubility in water.[5]

| Property | Value | Reference(s) |

| CAS Number | 623-66-5 | [5] |

| Molecular Formula | C₁₆H₃₀O₃ | [5] |

| Molecular Weight | 270.41 g/mol | [6] |

| Appearance | Colorless to pale yellow clear liquid | [5] |

| Melting Point | -1 °C (30 °F) | [2][7] |

| Boiling Point | 285 °C (545 °F) | [7] |

| Specific Gravity | 0.91 | [8] |

| Flash Point | 142 °C (288 °F) | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [5] |

Exposure Controls and Personal Protective Equipment

To minimize exposure to octanoic anhydride, it is crucial to implement appropriate engineering controls and utilize personal protective equipment (PPE).

| Control Parameter | Recommendation | Reference(s) |

| Engineering Controls | Work in a well-ventilated area, preferably under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [3] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [3] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile or butyl rubber), a flame-resistant laboratory coat, and closed-toe shoes. | [6] |

| Respiratory Protection | If working outside a fume hood or if vapors are not adequately controlled, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors. | [2][9] |

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mist.[3]

-

Keep away from heat, sparks, and open flames.[3]

-

Use only non-sparking tools.[7]

-

Ground/bond container and receiving equipment to prevent static discharge.[7]

-

Handle under an inert atmosphere (e.g., argon or nitrogen) as the material is moisture-sensitive.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[3]

-

Store in a corrosive-resistant container.[2]

Emergency Procedures

First-Aid Measures

| Exposure Route | Protocol | Reference(s) |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water or milk to drink. Seek immediate medical attention. | [1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] Water spray can be used to cool containers.

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[2]

-

Specific Hazards: Thermal decomposition may produce carbon monoxide and carbon dioxide.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

The following workflow should be followed in the event of a spill:

Stability and Reactivity

-

Reactivity: Reacts with water to form octanoic acid. This reaction can be vigorous.

-

Chemical Stability: Stable under recommended storage conditions.[3] It is sensitive to moisture.[8]

-

Possibility of Hazardous Reactions: Hazardous polymerization will not occur.[3]

-

Conditions to Avoid: Heat, flames, ignition sources, and exposure to moisture.[3]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and metals.[3]

-

Hazardous Decomposition Products: Carbon oxides (CO, CO₂) upon combustion.[3]

Toxicological Information

| Effect | Description | Reference(s) |

| Acute Toxicity | No specific LD50 or LC50 data available for octanoic anhydride. The primary hazard is severe burns upon contact. | [3] |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [1][2] |

| Eye Damage/Irritation | Causes serious, potentially permanent, eye damage. | [1][2] |

| Respiratory Irritation | Vapors and mists can cause irritation and chemical burns to the respiratory tract. | [2] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [10] |

| Sensitization | No information available. | [3] |

Experimental Protocols

Protocol for Dispensing Octanoic Anhydride

-

Preparation:

-

Ensure a chemical fume hood is operational and the sash is at the appropriate height.

-

Verify that a compatible fire extinguisher, safety shower, and eyewash station are accessible.

-

Don all required PPE: chemical safety goggles, face shield, chemically resistant gloves, and a lab coat.

-

Place an absorbent, chemical-resistant liner on the work surface inside the fume hood.

-

-

Procedure:

-

Ground the octanoic anhydride container and the receiving vessel to prevent static discharge.

-

Slowly open the container, being mindful of any potential pressure buildup. If storing under an inert atmosphere, ensure proper procedures are followed to maintain it.

-

Use a clean, dry glass or polytetrafluoroethylene (PTFE) pipette or syringe to transfer the desired amount of liquid. Avoid using metal spatulas or other incompatible materials.[6]

-

Dispense the liquid slowly and carefully into the receiving vessel, avoiding splashes.

-

Tightly reseal the octanoic anhydride container immediately after use.

-

-

Post-Dispensing:

-

Wipe down any external contamination on the container with a suitable solvent (e.g., isopropanol) and a disposable cloth, all within the fume hood.

-

Decontaminate the work surface.

-

Properly dispose of all contaminated disposable materials (pipette tips, wipes) in a designated hazardous waste container.

-

Remove PPE in the correct order and wash hands thoroughly.

-

Protocol for Setting Up a Reaction with Octanoic Anhydride

-

Glassware Preparation:

-

Ensure all glassware is clean and oven-dried to remove any moisture.

-

Assemble the reaction apparatus inside the chemical fume hood. If the reaction is sensitive to moisture, assemble it hot and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).

-

-

Reagent Addition:

-

Add other reaction components (solvents, other reagents) to the reaction vessel before introducing the octanoic anhydride, if the protocol allows.

-

Add the octanoic anhydride to the reaction vessel using a syringe or dropping funnel, as appropriate for the scale and nature of the reaction. The addition should be done at a controlled rate, especially if the reaction is exothermic.

-

If the reaction is to be heated, ensure a condenser is in place and that the heating mantle is connected to a temperature controller.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction as per the specific experimental procedure.

-

Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up.

-

Quench the reaction carefully, being mindful that unreacted octanoic anhydride will react exothermically with aqueous solutions. The quenching procedure should be performed slowly and with cooling.

-

-

Cleaning:

-

Clean all glassware that was in contact with octanoic anhydride by rinsing with an appropriate organic solvent, followed by a decontamination step (e.g., careful addition of a base like sodium bicarbonate solution to neutralize any residue), and then a final wash. All rinsates should be disposed of as hazardous waste.

-

References

- 1. fishersci.com [fishersci.com]

- 2. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. purdue.edu [purdue.edu]

- 7. media.laballey.com [media.laballey.com]

- 8. ycusd-keenan.safeschoolssds.com [ycusd-keenan.safeschoolssds.com]

- 9. benchchem.com [benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Core Reaction Mechanisms of Octanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoic anhydride (B1165640) is a versatile and reactive chemical intermediate, playing a crucial role in a multitude of synthetic transformations. Its utility is primarily derived from its function as an efficient acylating agent, enabling the introduction of the octanoyl group onto a wide array of nucleophiles. This guide provides a comprehensive overview of the fundamental reaction mechanisms of octanoic anhydride, with a focus on nucleophilic acyl substitution. Key reactions, including esterification, amidation, and hydrolysis, are discussed in detail. This document is intended to serve as a technical resource, offering insights into reaction kinetics, experimental protocols, and analytical monitoring techniques, thereby empowering researchers in the fields of organic synthesis, medicinal chemistry, and materials science to effectively harness the reactivity of octanoic anhydride.

Core Principles: Nucleophilic Acyl Substitution

The reactivity of octanoic anhydride is dominated by the nucleophilic acyl substitution mechanism. This two-step addition-elimination process is central to its reactions with a variety of nucleophiles. The two carbonyl carbons of the anhydride are electrophilic, making them susceptible to attack by electron-rich species.

The general mechanism proceeds as follows:

-

Nucleophilic Attack: A nucleophile (Nu:) attacks one of the carbonyl carbons of the octanoic anhydride, leading to the formation of a tetrahedral intermediate. This step is often the rate-determining step of the reaction.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a carboxylate anion (octanoate) as a leaving group. The octanoate (B1194180) is a relatively good leaving group due to resonance stabilization.

This fundamental pathway is modulated by the nature of the nucleophile, the presence of catalysts, and the reaction conditions.

Key Reactions and Mechanisms

Alcoholysis: Synthesis of Esters

The reaction of octanoic anhydride with alcohols, known as alcoholysis, is a widely employed method for the synthesis of octanoate esters. These esters are valuable compounds, finding applications as flavorings, fragrances, plasticizers, and precursors for pharmaceuticals.

The reaction proceeds via the nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile. The overall reaction is:

(CH₃(CH₂)₆CO)₂O + R-OH → CH₃(CH₂)₆COOR + CH₃(CH₂)₆COOH

Mechanism of Alcoholysis:

Spectroscopic Profile of Octanoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for octanoic anhydride (B1165640), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable insights for compound characterization and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of octanoic anhydride provide detailed information about its proton and carbon environments, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of octanoic anhydride is characterized by signals corresponding to the different protons in its aliphatic chains. Due to the symmetry of the molecule, the protons on the two octanoyl chains are chemically equivalent.

Table 1: ¹H NMR Chemical Shift Data for Octanoic Anhydride

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| α-CH₂ (to C=O) | ~ 2.4 | Triplet | 4H |

| β-CH₂ | ~ 1.6 | Multiplet | 4H |

| -(CH₂)₄- | ~ 1.3 | Multiplet | 16H |

| Terminal CH₃ | ~ 0.9 | Triplet | 6H |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of octanoic anhydride. The carbonyl carbon signal is a key diagnostic peak.

Table 2: ¹³C NMR Chemical Shift Data for Octanoic Anhydride

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 168 |

| α-CH₂ (to C=O) | ~ 34 |

| β-CH₂ | ~ 24 |

| Methylene Chain | ~ 22, 29, 31 |

| Terminal CH₃ | ~ 14 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of octanoic anhydride is dominated by strong absorptions from the carbonyl groups.

IR Spectral Data

The most prominent features in the IR spectrum of octanoic anhydride are the symmetric and asymmetric stretching vibrations of the C=O bonds in the anhydride functional group.

Table 3: Key IR Absorption Bands for Octanoic Anhydride

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 1818 | Strong | C=O Asymmetric Stretch |

| ~ 1750 | Strong | C=O Symmetric Stretch |

| ~ 2960 - 2850 | Strong | C-H Aliphatic Stretch |

| ~ 1465 | Medium | C-H Bend (Scissoring) |

| ~ 1160 - 1050 | Strong | C-O Stretch |

Note: Peak positions and intensities can vary depending on the sampling method (e.g., neat liquid, solution).

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like octanoic anhydride.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of octanoic anhydride in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate spectral parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FTIR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation:

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

-

Sample Analysis:

-

For ATR-FTIR: Place a small drop of octanoic anhydride directly onto the ATR crystal.

-

For Transmission (Salt Plates): Place a drop of octanoic anhydride onto one salt plate and carefully place the second plate on top to create a thin liquid film.

-

Place the sample in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the significant absorption bands.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a liquid sample like octanoic anhydride.

The Unfolding Story of Octanoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640), also known as caprylic anhydride, is a symmetrical carboxylic anhydride derived from octanoic acid. With the chemical formula C₁₆H₃₀O₃, this colorless to pale yellow liquid serves as a reactive and versatile reagent in organic synthesis.[1][2] Its utility lies primarily in its ability to act as an acylating agent, introducing the octanoyl group into various molecules, a fundamental transformation in the synthesis of esters, amides, and other derivatives. This guide provides an in-depth exploration of the discovery and history of octanoic anhydride, alongside a comprehensive overview of its chemical and physical properties, modern synthesis protocols, and spectroscopic data.

Historical Context: The Dawn of Anhydrides

The study of acid anhydrides dates back to the 19th century, with a pivotal moment being the first synthesis of acetic anhydride by the French chemist Charles Frédéric Gerhardt in 1852.[3] This discovery was instrumental in advancing the understanding of molecular structures and reaction mechanisms in the nascent field of organic chemistry. While the specific individual who first synthesized octanoic anhydride and the exact date of its discovery remain to be definitively established from available historical records, its development is intrinsically linked to the broader exploration of fatty acids and their derivatives that flourished in the latter half of the 19th century. Early investigations into the composition of fats and oils by chemists like Michel Eugène Chevreul laid the groundwork for the isolation and characterization of various fatty acids, including octanoic acid (caprylic acid), which is naturally found in the milk of various mammals and as a minor constituent of coconut and palm kernel oils.[4][5] The subsequent development of synthetic methods for converting these acids into more reactive species, such as anhydrides and acyl chlorides, was a natural progression in the field.

Chemical and Physical Properties

Octanoic anhydride is a moisture-sensitive, corrosive liquid.[4] A comprehensive summary of its key physical and chemical properties is presented in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O₃ | [1][6] |

| Molecular Weight | 270.41 g/mol | [1][6] |

| CAS Number | 623-66-5 | [1][6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Distinctive fatty odor | [2] |

| Density | 0.910 g/mL | [7] |

| Melting Point | -1 °C | [4] |

| Boiling Point | 180 °C at 20 mmHg | [4] |

| Refractive Index | 1.434 - 1.439 | [4][7] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

Spectroscopic Data

The structural identification of octanoic anhydride is supported by various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference |

| Infrared (IR) Spectroscopy | Characteristic strong C=O stretching bands around 1825 cm⁻¹ and 1760 cm⁻¹ | [8] |

| ¹H NMR Spectroscopy | Protons adjacent to the carbonyl group (α-protons) typically appear in the δ 2.0-2.5 ppm region. | |

| ¹³C NMR Spectroscopy | The carbonyl carbon signal is typically observed in the δ 160-180 ppm region. | |

| Mass Spectrometry | The mass spectrum often shows a prominent peak corresponding to the formation of the acylium ion [CH₃(CH₂)₆CO]⁺. |

Synthesis of Octanoic Anhydride: Experimental Protocols

Several methods have been developed for the synthesis of octanoic anhydride. The following protocols detail two common and effective approaches.

Method 1: Dehydration of Octanoic Acid using Dicyclohexylcarbodiimide (B1669883) (DCC)

This method provides a high-yield synthesis of fatty acid anhydrides under mild conditions.[8]

Reaction:

2 CH₃(CH₂)₆COOH + C₁₃H₂₂N₂ → [CH₃(CH₂)₆CO]₂O + C₁₃H₂₄N₂O

Materials:

-

Octanoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Carbon tetrachloride (or other suitable dry, non-polar solvent)

Procedure:

-

Dissolve octanoic acid (2 equivalents) in dry carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

To this solution, add a solution of dicyclohexylcarbodiimide (1 equivalent) in dry carbon tetrachloride dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours (e.g., 12-24 hours). The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

-

After the reaction is complete, filter the mixture to remove the precipitated DCU.

-

Wash the filtrate with water to remove any unreacted DCC and then with a saturated sodium bicarbonate solution to remove any remaining octanoic acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield octanoic anhydride. The product can be further purified by vacuum distillation.

Expected Yield: 87-94%[8]

Method 2: Reaction of Octanoyl Chloride with Octanoic Acid

This is a classical method for the preparation of symmetrical anhydrides.

Reaction:

CH₃(CH₂)₆COCl + CH₃(CH₂)₆COOH → [CH₃(CH₂)₆CO]₂O + HCl

Materials:

-

Octanoyl chloride

-

Octanoic acid

-

Pyridine (B92270) (or other suitable base to scavenge HCl)

-

Anhydrous diethyl ether (or other suitable dry, inert solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve octanoic acid (1 equivalent) and pyridine (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add octanoyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Filter the mixture to remove the pyridinium (B92312) hydrochloride precipitate.

-

Wash the filtrate with dilute hydrochloric acid to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted octanoic acid, and finally with brine.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain octanoic anhydride. Further purification can be achieved by vacuum distillation.

Visualizing the Pathways

To better illustrate the synthetic routes and their underlying logic, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic pathways to octanoic anhydride.

Caption: Experimental workflow for DCC-mediated synthesis.

Conclusion

Octanoic anhydride stands as a valuable reagent in the arsenal (B13267) of synthetic organic chemists, its utility rooted in the foundational discoveries of carboxylic acid chemistry in the 19th century. While the precise origins of its first synthesis remain a subject for deeper historical investigation, the principles governing its formation and reactivity are well-established. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. The continued exploration of its properties and reactions will undoubtedly lead to further innovations in fields ranging from materials science to drug development.

References

- 1. octanoic acid, 124-07-2 [thegoodscentscompany.com]

- 2. Discovering essential fatty acids [asbmb.org]

- 3. Biochemistry - Wikipedia [en.wikipedia.org]

- 4. History | Cyberlipid [cyberlipid.gerli.com]

- 5. Octanoic acid a major component of widely consumed medium-chain triglyceride ketogenic diet is detrimental to bone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemist's Biographies [rschg.qmul.ac.uk]

octanoic anhydride molecular weight and formula

An In-depth Technical Guide on Octanoic Anhydride (B1165640)

For researchers, scientists, and drug development professionals, a precise understanding of chemical reagents is paramount. This guide provides core technical data on octanoic anhydride, a key reagent in various synthetic and developmental processes.

Core Chemical Properties

Octanoic anhydride, also known as caprylic anhydride, is the anhydride derivative of octanoic acid.[1] It is a colorless to pale yellow liquid and serves as a valuable intermediate in chemical synthesis.[1]

Quantitative Data Summary

The fundamental molecular properties of octanoic anhydride are summarized in the table below for quick reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₃₀O₃ | [1][2][3][4] |

| Molecular Weight | 270.41 g/mol | [2][3][4][5] |

Experimental Protocols

While detailed experimental protocols are application-specific, the use of octanoic anhydride often involves acylation reactions. A general methodology for acylation of an alcohol (ROH) using octanoic anhydride is as follows:

-

Reagent Preparation : The alcohol substrate is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Addition of Base : A non-nucleophilic base (e.g., triethylamine, pyridine) is added to the reaction mixture to act as a scavenger for the octanoic acid byproduct.

-

Acylation : Octanoic anhydride is added to the mixture, typically dropwise, at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).

-

Reaction Monitoring : The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup : Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.

-

Purification : The crude product is purified, commonly by column chromatography or distillation, to yield the desired octanoyl ester.

Note: This is a generalized protocol and may require optimization based on the specific substrate and desired outcome.

Visualized Logical Relationships

The following diagram illustrates the relationship between the compound's name, its constituent elements, its chemical formula, and its resulting molecular weight.

References

An In-depth Technical Guide to the Reactions of Octanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640) (CAS 623-66-5), also known as caprylic anhydride, is a reactive chemical intermediate derived from octanoic acid, an eight-carbon saturated fatty acid.[1] Structurally, it consists of two octanoic acid molecules linked by an anhydride bond.[1] This colorless to pale yellow liquid with a characteristic fatty odor is a versatile reagent in organic synthesis, primarily utilized for acylation and esterification reactions.[1] Its applications are of significant interest in the pharmaceutical and drug development sectors for the synthesis of active pharmaceutical ingredients (APIs) and the creation of prodrugs with enhanced bioavailability. This guide provides a preliminary investigation into the core reactions of octanoic anhydride, presenting quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Core Properties of Octanoic Anhydride

A summary of the key physical and chemical properties of octanoic anhydride is provided in the table below.

| Property | Value |

| CAS Number | 623-66-5 |

| Molecular Formula | C₁₆H₃₀O₃ |

| Molecular Weight | 270.41 g/mol |

| Appearance | Colorless to light yellow, clear liquid |

| Boiling Point | 180 °C at 20 mmHg |

| Density | 0.91 g/cm³ |

| Solubility | Soluble in organic solvents, limited solubility in water[1] |

Key Reactions of Octanoic Anhydride

Octanoic anhydride is a potent acylating agent, reacting with a variety of nucleophiles such as alcohols, amines, and aromatic compounds. These reactions are central to its utility in organic synthesis.

Esterification Reactions

Octanoic anhydride reacts with alcohols to form octanoate (B1194180) esters and octanoic acid as a byproduct. This reaction, a form of acylation, is fundamental in synthesizing various esters used as flavoring agents, plasticizers, and in the development of prodrugs.

| Reactant | Product | Catalyst/Conditions | Reaction Time | Yield/Conversion |

| Cellulose (B213188) | Cellulose Octanoate | Pyridine (B92270), 100 °C (heterogeneous) | 5 h | DS between 0.1 and 0.5 |

| Cellulose | Cellulose Octanoate | Pyridine, 80 °C (homogeneous) | 16 h | DS between 0.1 and 0.5 |

| Acyclovir | Acyclovir Hexanoate* | 4-N,N-dimethylaminopyridine (DMAP), 25 °C | 48 h | 90% |

| Glycerol | Mono-, Di-, and Tri-octanoyl Glycerol | Not specified | Not specified | Not specified |

*Data for hexanoic anhydride is used as a proxy to illustrate a typical prodrug synthesis.

This protocol describes the synthesis of cellulose octanoate in a homogeneous system.

Materials:

-

Cellulose

-

Lithium chloride (LiCl)

-

N,N-Dimethylacetamide (DMAc)

-

Anhydrous pyridine

-

Octanoic anhydride

Procedure:

-

Dissolve cellulose in a LiCl/DMAc solution to create a homogeneous mixture.

-

To the cellulose solution, add anhydrous pyridine (3.6 equivalents relative to the cellulose anhydroglucose (B10753087) unit).

-

Add octanoic anhydride (3.0 equivalents relative to the cellulose anhydroglucose unit) to the mixture.

-

Stir the reaction mixture at 80 °C for 16 hours.[2]

-

Precipitate the resulting cellulose ester by adding ethanol.

-

Wash the precipitate thoroughly with ethanol to remove unreacted reagents and byproducts.

-

Dry the purified cellulose octanoate.

Amide Formation Reactions

Octanoic anhydride reacts readily with primary and secondary amines to yield N-substituted octanamides and octanoic acid. This reaction is crucial for the synthesis of various amides with potential applications in pharmaceuticals and materials science.

| Reactant | Product | Catalyst/Conditions | Reaction Time | Yield |

| Aniline (B41778) | N-phenyloctanamide | Chloroform (B151607), Room Temperature | ~0.5 h | 95-98% |

This protocol details the reaction between octanoic anhydride and aniline to form N-phenyloctanamide.

Materials:

-

Aniline

-

Octanoic anhydride

-

Chloroform

-

n-Hexane

Procedure:

-

Dissolve aniline (10 mmol) in chloroform (20 ml).

-

To this solution, add a solution of octanoic anhydride (10 mmol) in chloroform at room temperature over 10 minutes.

-

Monitor the reaction completion using thin-layer chromatography (TLC), which is typically complete within 30 minutes.

-

Evaporate the chloroform from the reaction mixture.

-

Triturate the residue with n-hexane. The hexane-insoluble product is the desired anilide.

-

Separate the supernatant hexane (B92381) solution, which contains the carboxylic acid byproduct.

-

The crude anilide can be further purified by crystallization from a suitable solvent.[3]

Role in Drug Development and Biological Systems

Octanoic anhydride serves as a valuable reagent in drug development, particularly for the synthesis of prodrugs. By acylating a parent drug molecule, its lipophilicity can be increased, potentially improving its absorption and bioavailability. Upon administration, the anhydride or ester linkage can be hydrolyzed in vivo to release the active drug.

While direct signaling pathways of octanoic anhydride are not well-documented, its hydrolysis product, octanoic acid, is known to influence cellular signaling. Octanoic acid, a medium-chain fatty acid, can modulate metabolic pathways. For instance, studies have shown that octanoic acid can influence the Akt-mTOR and AMPK signaling pathways, which are crucial regulators of cell growth, metabolism, and energy homeostasis.[4][5]

The hydrolysis of octanoic anhydride to octanoic acid is a key step for its biological activity. This conversion allows the resulting fatty acid to participate in cellular metabolic processes.

Conclusion

Octanoic anhydride is a reactive and versatile reagent with significant applications in organic synthesis, particularly for the formation of esters and amides. Its utility in the development of prodrugs highlights its importance in the pharmaceutical industry. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and scientists. Further investigation into the direct biological effects of octanoic anhydride and the optimization of its reactions will continue to expand its utility in both research and industrial settings.

References

- 1. ijcps.org [ijcps.org]

- 2. Evaluation of esterification routes for long chain cellulose esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice [mdpi.com]

Theoretical Aspects of Octanoic Anhydride Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640) ((C₈H₁₅O)₂O), also known as caprylic anhydride, is a symmetrical acid anhydride derived from octanoic acid.[1][2] It serves as a reactive and versatile reagent in organic synthesis, primarily as an acylating agent for the introduction of the octanoyl group into various molecules.[1][2] Its utility spans the synthesis of esters, amides, and ketones, making it a valuable intermediate in the production of pharmaceuticals, flavors, fragrances, and materials.[2] This guide provides an in-depth exploration of the theoretical and practical aspects of octanoic anhydride chemistry, including its synthesis, reactivity, and key applications, supplemented with experimental protocols and quantitative data.

Physical and Chemical Properties

Octanoic anhydride is a colorless to pale yellow liquid with a characteristic fatty odor.[1][2] It is soluble in common organic solvents but has limited solubility in water, with which it reacts.[1][2] Due to its reactivity, it is moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[1][3]

Table 1: Physical and Spectroscopic Properties of Octanoic Anhydride

| Property | Value | Reference |

| CAS Number | 623-66-5 | [1] |

| Molecular Formula | C₁₆H₃₀O₃ | [1] |

| Molecular Weight | 270.41 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Fatty | [1][2] |

| Melting Point | -1 °C | [4] |

| Boiling Point | 280-285 °C (decomposes) | |

| Density | 0.910 g/mL | [4] |

| Refractive Index | 1.434 | [4] |

| Spectroscopic Data | ||

| IR (neat, cm⁻¹) | 1825, 1760 (C=O stretching) | [4] |

| ¹H NMR (CDCl₃) | δ ~2.4 (t, 4H), 1.6-1.7 (m, 4H), 1.2-1.4 (m, 16H), 0.8-0.9 (t, 6H) | [1] |

| ¹³C NMR (CDCl₃) | δ ~171 (C=O), 34 (α-CH₂), 31, 29, 25, 22 (CH₂), 14 (CH₃) | [1] |

Synthesis of Octanoic Anhydride

Octanoic anhydride is typically synthesized from octanoic acid or its derivatives. Common laboratory and industrial methods include:

From Octanoyl Chloride and Octanoic Acid

A prevalent method for preparing symmetrical anhydrides involves the reaction of an acyl chloride with a carboxylic acid in the presence of a base, such as pyridine (B92270).[5][6] The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Experimental Protocol: Synthesis of Octanoic Anhydride from Octanoyl Chloride

-

Materials: Octanoyl chloride, octanoic acid, pyridine, and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve octanoic acid (1 equivalent) and pyridine (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add octanoyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-